2-amino-N-methylpentanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLOFZQPMSMOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino N Methylpentanamide
Conventional Amidation Strategies
Conventional strategies for forming the N-methyl amide bond of 2-amino-N-methylpentanamide typically begin with L-leucine and methylamine (B109427). These methods focus on activating the carboxylic acid group of L-leucine to facilitate nucleophilic attack by methylamine.
Direct Amidation of L-Leucine with Methylamine
Direct amidation involves the condensation of a carboxylic acid and an amine at elevated temperatures to drive off water. luxembourg-bio.com While conceptually simple, this method is generally not preferred for substrates like amino acids due to the harsh conditions required (e.g., temperatures exceeding 200°C), which can be detrimental to the integrity of the molecule and often lead to racemization. luxembourg-bio.com
More recent developments have explored the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, to facilitate the direct, protecting-group-free amidation of unprotected amino acids. tomsheppard.inforsc.org This approach allows the reaction to proceed under milder conditions (e.g., 110-125°C) and can be applied to a wide range of amino acids and amines. tomsheppard.info For the synthesis of this compound, this would involve heating L-leucine and methylamine in the presence of the borate reagent, which coordinates to both reactants to facilitate the condensation. tomsheppard.info
Coupling Reagent-Mediated Amide Bond Formation (e.g., Carbodiimides)
The most common and versatile method for amide bond formation under mild conditions is the use of coupling reagents. luxembourg-bio.comhepatochem.com These reagents activate the carboxylic acid of an N-protected amino acid, such as Boc-L-leucine, to form a reactive intermediate that is readily attacked by methylamine. hepatochem.com
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are classic examples. The reaction mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comwikipedia.org This intermediate can then react with methylamine to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). wikipedia.orgscielo.br
A significant challenge with this method is the risk of racemization, especially for chiral amino acids. luxembourg-bio.com The O-acylisourea intermediate can rearrange into a stable N-acylurea or form an oxazolone (B7731731), both of which can lead to loss of stereochemical purity. luxembourg-bio.com To suppress these side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always included. luxembourg-bio.com These additives trap the O-acylisourea to form an active ester intermediate, which is less prone to racemization and reacts efficiently with the amine. luxembourg-bio.com
Modern coupling reagents, often based on phosphonium (B103445) or aminium salts like PyBOP and HATU, have been developed to provide higher yields, faster reaction times, and lower rates of racemization compared to carbodiimides alone. iris-biotech.debachem.com
| Coupling Reagent System | Typical Additive | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt | Inexpensive and effective. wikipedia.org | DCU byproduct can be difficult to remove; risk of racemization without additive. wikipedia.orgscielo.br |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) | HOBt or OxymaPure | Water-soluble urea byproduct is easily removed by aqueous workup. nih.gov | Can still cause racemization, especially in demanding couplings. luxembourg-bio.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None (incorporates HOAt) | High coupling efficiency, low racemization, effective for hindered amino acids. iris-biotech.de | Higher cost; potential for guanidinium (B1211019) side product with the amine. iris-biotech.de |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | None (incorporates HOBt) | Does not form carcinogenic HMPA byproduct like its predecessor, BOP. bachem.com | Less reactive than HATU for some difficult sequences. |
Acid Chloride Intermediate Routes
Activating the carboxylic acid of L-leucine by converting it to an acyl chloride is a classic and highly effective strategy for preparing amides. This two-step process typically involves first protecting the amino group of L-leucine, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group, to prevent unwanted side reactions.
The N-protected L-leucine is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding N-protected L-leucyl chloride. organic-chemistry.org This acyl chloride is a highly reactive electrophile. In the second step, the acyl chloride is reacted with methylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated during the reaction. hud.ac.uk The reaction is typically rapid and high-yielding. Finally, the protecting group is removed under appropriate conditions (e.g., acid for Boc) to yield the final product, this compound.
Stereoselective Synthesis Approaches for this compound
Maintaining the (S)-configuration of the L-leucine starting material is paramount. Stereoselective synthesis approaches are designed to either preserve this existing chirality or to create it with a high degree of control.
Asymmetric Synthesis Methodologies
In the context of synthesizing this compound from L-leucine, asymmetric synthesis primarily refers to methods that prevent racemization at the α-carbon during the activation and coupling steps. The key to preserving stereochemical integrity is to avoid the formation of intermediates that can easily enolize, such as oxazolones. luxembourg-bio.com
The development of "racemization-free" coupling reagents has been a major focus in peptide chemistry. rsc.orgrsc.org Reagents like ynamides and allenones have been shown to facilitate amide bond formation with no detectable racemization. acs.orgnih.gov They operate under very mild conditions and proceed through intermediates that are not prone to epimerization. acs.orgnih.gov For instance, ynamides react with a chiral carboxylic acid to form a ketenimine intermediate which then reacts with an amine, avoiding the common racemization pathways seen with carbodiimides. acs.org The use of such advanced reagents ensures that the stereopurity of the L-leucine starting material is transferred directly to the this compound product. rsc.org
| Methodology | Principle | Key Finding/Reagent | Reference |
|---|---|---|---|
| Additive Use with Carbodiimides | Additives like HOBt or HOAt intercept the reactive O-acylisourea to form an active ester, which is less susceptible to racemization. | HOAt is often superior to HOBt in suppressing racemization. | luxembourg-bio.comluxembourg-bio.com |
| Ynamide Coupling | A two-step, one-pot reaction proceeds via a ketenimine intermediate under mild conditions, avoiding oxazolone formation. | No racemization was detected in the coupling of sensitive amino acids. | acs.org |
| Allenone Coupling | Forms an α-carbonyl vinyl ester as the key intermediate, which undergoes spontaneous aminolysis without epimerization. | Demonstrated to be effective for complex peptide synthesis, including N to C elongation. | nih.gov |
| DEPBT Coupling | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one forms a stable HOOBt active ester that shows remarkable resistance to racemization. | Very little racemization was observed even with extended pre-activation times. | luxembourg-bio.com |
Chiral Auxiliary Strategies
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org While often used to create new stereocenters, they can also be employed in reactions involving existing ones to ensure high diastereoselectivity.
A prominent example is the use of Evans oxazolidinone auxiliaries. santiago-lab.com In a typical sequence applicable to this synthesis, an achiral precursor could be used. However, to synthesize an N-methyl amide from L-leucine, a modified approach would be needed. More commonly, the auxiliary is used to set the α-amino acid stereocenter itself. For example, an N-acyloxazolidinone can be prepared and then subjected to diastereoselective alkylation to introduce the isobutyl side chain of leucine. uwindsor.ca
Once the desired stereochemistry is established, the auxiliary must be cleaved to reveal the final product. The cleavage of an N-acyloxazolidinone can be directed to yield various functional groups. While standard hydrolysis yields a carboxylic acid, specific reagents can be used to generate amides. For instance, reaction with a suitable aluminum-amine complex (e.g., from AlMe₃ and methylamine) could potentially convert the acylated auxiliary directly into the N-methyl amide, though this is a less common cleavage method. The more standard approach involves hydrolysis to the free acid followed by a racemization-free coupling reaction as described previously. williams.edu
Another widely used auxiliary is pseudoephedrine, which can be converted to the corresponding amide. wikipedia.org The α-proton can be deprotonated to form a rigid enolate, and subsequent reactions occur with high diastereoselectivity, controlled by the auxiliary's chiral environment. wikipedia.org After the reaction, the auxiliary is cleaved to yield the desired product. wikipedia.org
Emerging Synthetic Pathways
Emerging synthetic strategies for compounds structurally similar to this compound focus on improving efficiency, selectivity, and sustainability. These modern approaches often leverage biocatalysis and green chemistry principles to overcome the limitations of traditional chemical methods, such as the use of hazardous reagents and the generation of significant waste.
Biocatalytic Synthesis and Enzymatic Transformations
Biocatalysis offers a promising and environmentally benign alternative to conventional chemical synthesis for producing N-alkylated amides. Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of chiral molecules like this compound.
Enzymatic N-Alkylation: The key step in synthesizing this compound from its precursor, 2-aminopentanamide (B3061141), is the selective methylation of the primary amine. Recent advancements have identified enzymes capable of catalyzing N-alkylation reactions. For instance, reductive aminases (RedAms) can be used in one-pot cascade reactions to alkylate amines using either primary alcohols or carboxylic acids as the alkyl source. acs.org This biocatalytic approach avoids the use of toxic alkyl halides and harsh reaction conditions often associated with chemical N-alkylation. acs.org
Another class of enzymes, N-methyltransferases, could potentially be employed. These enzymes typically use S-adenosyl-L-methionine (SAM) as a methyl donor. While their natural substrates are often complex peptides or natural products, protein engineering efforts are expanding their substrate scope to include smaller molecules. nih.govpnas.org The discovery of enzymes that can methylate the amide bond itself, such as OphMA, further broadens the possibilities for enzymatic synthesis of N-methylated compounds. nih.gov
Amide Bond Formation: The formation of the initial amide bond in the precursor, 2-aminopentanamide, can also be achieved biocatalytically. Enzymes like lipases or proteases can be used to catalyze the condensation of an appropriate N-protected amino acid ester with methylamine. This avoids the need for stoichiometric coupling reagents commonly used in chemical peptide synthesis. researchgate.netnih.gov Nitrile hydratase enzymes, combined with a chemocatalyst in a one-pot system, represent another innovative approach for constructing amide bonds from nitriles. nih.gov
Table 1: Potential Biocatalytic Approaches for this compound Synthesis
| Synthetic Step | Enzyme Class | Potential Substrates | Key Advantages |
|---|---|---|---|
| Amide Formation | Lipase / Protease | N-protected norvaline ester, Methylamine | Mild conditions, High selectivity, No coupling reagents |
| N-Methylation | Reductive Aminase (RedAm) | 2-aminopentanamide, Methanol/Formaldehyde | Avoids toxic alkyl halides, Mild conditions |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, this involves using safer solvents, reducing waste, and improving atom economy.
Sustainable Solvents and Catalysts: Traditional amide synthesis often relies on solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. researchgate.net Green chemistry research focuses on replacing these with more benign alternatives such as ethanol (B145695), water, or bio-based solvents. emerald.com For instance, the synthesis of N-methyl imines, a related class of compounds, has been demonstrated in ethanol using a recyclable and biodegradable polymer catalyst. emerald.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key aspect of green synthesis. semanticscholar.org
Atom Economy and Waste Reduction: A major goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product (high atom economy). Catalytic "borrowing hydrogen" or "hydrogen autotransfer" methodologies for N-alkylation of amines with alcohols exemplify this principle. nih.gov In these reactions, an alcohol serves as the alkylating agent, and the only byproduct is water, leading to a highly atom-economical process. nih.govresearchgate.net Such a strategy could be envisioned for the N-methylation of 2-aminopentanamide using methanol.
Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction time and energy consumption. While specific data for this compound is unavailable, general principles for the synthesis of N-alkyl amides can be considered.
Key Parameters for Optimization:
Catalyst Selection and Loading: The choice of catalyst, whether it's an enzyme or a chemical catalyst, is paramount. For chemical syntheses, such as ruthenium-catalyzed N-alkylation, the catalyst loading and the nature of the ligands can significantly impact efficiency and selectivity. researchgate.netnih.gov
Solvent and Base: The polarity of the solvent can influence reaction rates and equilibria. In many N-alkylation reactions, the choice of base is also critical. For instance, in the N-methylation of amides using quaternary ammonium (B1175870) salts, Cs₂CO₃ was found to be a particularly effective mild base. acs.org
Temperature and Reaction Time: These parameters are often interdependent. An increase in temperature can reduce reaction time but may also lead to the formation of side products or racemization of chiral centers. researchgate.net Careful optimization is required to find the ideal balance for achieving high conversion and selectivity.
Table 2: General Parameters for Optimization in N-Alkyl Amide Synthesis
| Parameter | Influence | Typical Considerations |
|---|---|---|
| Catalyst | Reaction rate, Selectivity | Screening of different catalysts (metal-based, organocatalysts, enzymes) and optimizing loading. |
| Solvent | Solubility, Reaction rate | Use of green solvents; matching solvent polarity to reaction mechanism. |
| Temperature | Reaction kinetics, Side reactions | Balancing reaction speed with product stability and prevention of epimerization. |
| Base/Additive | Reactant activation, pH control | Screening of inorganic vs. organic bases; use of additives to enhance reactivity. nih.gov |
| Reaction Time | Conversion, Purity | Monitoring reaction progress to determine the optimal endpoint and avoid degradation. |
By systematically adjusting these parameters, it is possible to develop a high-yielding and efficient synthesis for N-alkylated amino amides. The application of these principles would be essential for developing a practical synthetic route to this compound.
Chemical Reactivity and Mechanistic Investigations of 2 Amino N Methylpentanamide
Fundamental Amide Reactivity
The amide bond in 2-amino-N-methylpentanamide is the focal point of its fundamental reactivity, susceptible to hydrolysis, oxidation, and reduction, and capable of participating in condensation reactions.
Hydrolytic Stability and Pathways (Acidic and Basic Conditions)
The amide linkage, while generally robust, can undergo hydrolysis under both acidic and basic conditions. The stability of this bond is influenced by factors such as pH, temperature, and the presence of catalysts.
Under acidic conditions , the hydrolysis of N-acylated amino acid amides, a class of compounds structurally related to this compound, can be surprisingly facile. psu.edursc.org Studies on analogous compounds reveal that the rate of hydrolysis is significantly influenced by the nature of the acyl group. psu.edu Electron-donating groups on the acyl moiety can accelerate the cleavage of the amide bond. psu.edu For instance, in trifluoroacetic acid/water mixtures, N-acyl amino acid amides with electron-rich aromatic acyl groups undergo rapid hydrolysis at room temperature. psu.edu This proceeds through the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Table 1: Hydrolysis Data for Structurally Related Amides
| Compound | Condition | Rate Constant (k) | Activation Energy (Ea) |
|---|---|---|---|
| N-methylacetamide | High-Temperature Water (near-neutral pH) | pH-dependent | 99 kJ/mol (water-assisted) |
| N-methylacetamide | Acidic (High-Temperature Water) | Increases with acidity | 31 kJ/mol |
Data extrapolated from studies on N-methylacetamide in high-temperature water. libretexts.org
Condensation Reactions
The primary amine and the amide functionalities of this compound allow it to participate in condensation reactions. The most significant of these is the formation of a peptide bond, a type of amide bond, through the reaction of its amino group with a carboxylic acid. This reaction, which forms the backbone of proteins, involves the elimination of a water molecule. libretexts.orgstackexchange.com In a laboratory setting, this reaction is typically slow and requires the use of activating agents or enzymes to proceed efficiently. libretexts.orgstackexchange.com The carboxyl group is often activated to make it a better electrophile, as the hydroxyl group is a poor leaving group. stackexchange.com
Nucleophilic and Electrophilic Reactivity Profiles
The presence of both nucleophilic (amino group) and electrophilic (carbonyl carbon) centers in this compound dictates its reactivity towards a range of reagents.
Reactivity Towards Electrophiles
The primary amino group of this compound is a nucleophilic center and readily reacts with a variety of electrophiles. This includes reactions with alkylating agents, acylating agents, and other electrophilic species. The lone pair of electrons on the nitrogen atom initiates the attack on the electrophile.
Electrophilic amination is a process where a nucleophilic carbanion reacts with an electrophilic source of nitrogen to form a carbon-nitrogen bond. wikipedia.org While this is not a direct reaction of the amino group of this compound, it highlights the general principle of nitrogen nucleophilicity. More relevant to the target molecule is the reaction of its amino group with electrophiles. For instance, it can be acylated by acid chlorides or anhydrides in a nucleophilic addition-elimination reaction to form a di-acylated product. chemguide.co.uksavemyexams.com It can also be alkylated, although over-alkylation can be an issue. The reactivity of the amino group is a key feature in the synthesis of more complex molecules derived from this compound.
Amine Reactivity and Nucleophilicity of the Amino Group
The chemical behavior of this compound is significantly influenced by the presence of a primary amino group at the alpha-position to the amide carbonyl. This amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. wikipedia-on-ipfs.org Its reactivity is analogous to other primary amines and α-amino amides, participating in a variety of chemical transformations. garj.org The nucleophilicity of the amino group is a key factor in its reactions with electrophilic species.
One of the fundamental reactions of the primary amino group in α-amino amides is N-acylation . This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form a new amide bond. hawaii.eduresearchgate.net The process is a nucleophilic acyl substitution, where the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. hawaii.edu This transformation is crucial in peptide synthesis and the chemical modification of amino acid derivatives. libretexts.org
Another significant reaction is N-alkylation , which introduces alkyl groups onto the nitrogen atom. Traditional methods often involve the use of alkyl halides, which can lead to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts through overalkylation. acs.orgresearchgate.net More modern, catalytic approaches, such as the use of alcohols as alkylating agents via a "borrowing hydrogen" strategy, offer a more atom-economical and selective method for N-alkylation of α-amino amides, producing water as the only byproduct. acs.orgmdpi.com These reactions are typically catalyzed by transition metals like ruthenium or iridium. mdpi.com
The nucleophilicity of primary amines generally follows the trend of being less nucleophilic than secondary amines but more so than ammonia (B1221849). researchgate.net However, the reactivity can be influenced by steric hindrance around the nitrogen atom. garj.org In the context of this compound, the primary amino group is relatively unhindered, suggesting good reactivity towards a range of electrophiles.
Table 1: Representative Reactions of the Amino Group in α-Amino Amides
| Reaction Type | Reagent/Catalyst | Product Type | General Observations |
| N-Acylation | Acid Chloride (e.g., Acetyl chloride) | N-Acyl-α-amino amide | Typically a rapid reaction, often performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. hawaii.edu |
| Acid Anhydride (e.g., Acetic anhydride) | N-Acyl-α-amino amide | Generally proceeds under mild conditions. hawaii.edu | |
| N-Alkylation | Alkyl Halide (e.g., Methyl iodide) | Secondary/Tertiary Amine, Quaternary Salt | Prone to overalkylation, leading to a mixture of products. acs.orgresearchgate.net |
| Alcohol/Transition Metal Catalyst (e.g., Ru, Ir) | N-Alkyl-α-amino amide | Highly selective for mono-alkylation, atom-economical, with water as the byproduct. mdpi.com |
Structure-Reactivity Relationship Studies of the Amide Bond in this compound
The amide bond is a remarkably stable functional group due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. researchgate.net This stability is a defining feature of peptides and proteins. Consequently, the hydrolysis of the N-methyl amide bond in this compound requires forcing conditions.
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions and elevated temperatures, the amide bond can be cleaved. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. wikipedia-on-ipfs.orghawaii.edu A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer to the nitrogen atom makes it a better leaving group (a neutral amine). The collapse of the tetrahedral intermediate eliminates methylamine (B109427), which is protonated under the acidic conditions to form a methylammonium (B1206745) salt, and a carboxylic acid (2-aminopentanoic acid). wikipedia-on-ipfs.orggarj.org
Base-Promoted Hydrolysis: The hydrolysis of amides can also be achieved using a strong base, such as sodium hydroxide (B78521), typically with prolonged heating. hawaii.edumdpi.com The mechanism proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon, forming a tetrahedral intermediate. wikipedia.org The breakdown of this intermediate to form a carboxylate anion and methylamine is the rate-determining step. This step is generally slow due to the poor leaving group ability of the resulting amide anion (CH₃NH⁻). mdpi.com An acid-base reaction between the initially formed carboxylic acid and the strongly basic methylamine drives the reaction to completion. mdpi.com
Enzymatic Cleavage: In biological systems, amide bonds (peptide bonds) are cleaved with high specificity by protease enzymes under mild physiological conditions. researchgate.netnih.gov While specific enzymes for this compound are not documented, proteases exhibit selectivity based on the amino acid residues adjacent to the scissile bond. For instance, trypsin cleaves peptide chains on the carboxyl side of lysine (B10760008) and arginine residues, whereas chymotrypsin (B1334515) targets large hydrophobic residues like phenylalanine, tyrosine, and tryptophan. researchgate.netpurdue.edu The cleavage of an N-methylated amide bond by standard proteases is generally hindered due to the steric bulk and altered electronic properties of the methylated nitrogen.
The reactivity of the amide bond can be influenced by its structural environment. For instance, N-alkylation can introduce steric strain and alter the planarity of the amide bond, which in some strained cyclic systems, can lead to increased reactivity towards cleavage. mdpi.com In N-acylated amino acid amides, the nature of the N-acyl group can surprisingly influence the hydrolytic stability of a remote amide bond under acidic conditions. researchgate.net
Table 2: Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Temperature | Products from this compound |
| Acidic | Strong acid (e.g., HCl, H₂SO₄), Water | High (Reflux) | 2-Aminopentanoic acid and Methylammonium salt wikipedia-on-ipfs.orghawaii.edu |
| Basic | Strong base (e.g., NaOH), Water | High (Reflux) | Sodium 2-aminopentanoate and Methylamine mdpi.comwikipedia.org |
Metal Complexation Studies with this compound
Alpha-amino amides, like this compound, are effective chelating agents for various metal ions. They possess two potential donor atoms for coordination: the nitrogen atom of the primary amino group and the oxygen atom of the amide carbonyl group. This arrangement allows for the formation of a stable five-membered chelate ring with a central metal ion. wikipedia.orgredalyc.org This bidentate (N, O) coordination mode is common for α-amino acids and their derivatives. wikipedia.org
The interaction of α-amino amides with transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II) has been a subject of interest in coordination chemistry. The formation of these complexes can be studied in solution using techniques like potentiometric titrations to determine the stability constants of the resulting species. garj.orgmdpi.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the steric and electronic properties of the ligand.
For complexes of divalent transition metals with simple α-amino acids, the stability generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II). mdpi.com It is expected that complexes of this compound would follow a similar trend. The coordination typically involves the deprotonated amino group and the carbonyl oxygen, forming a neutral chelate complex.
Spectroscopic techniques such as UV-Vis and FT-IR are valuable for characterizing the coordination environment of the metal ion in these complexes. For example, a shift in the C=O stretching frequency in the IR spectrum upon complexation can provide evidence for the involvement of the amide oxygen in bonding. Similarly, changes in the visible absorption spectrum can indicate the geometry of the metal center. researchgate.net The resulting metal complexes of α-amino amides have potential applications in catalysis and as biomimetic models. mdpi.com
Table 3: Expected Coordination Properties of this compound
| Property | Description |
| Coordination Mode | Bidentate (N, O) chelation. wikipedia.orgredalyc.org |
| Donor Atoms | Nitrogen of the primary amino group and Oxygen of the amide carbonyl. wikipedia.org |
| Chelate Ring Size | Formation of a stable 5-membered ring. wikipedia.org |
| Potential Metal Ions | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺). garj.orgresearchgate.net |
| Characterization Techniques | Potentiometry, UV-Vis Spectroscopy, FT-IR Spectroscopy. researchgate.netmdpi.com |
Synthesis and Exploration of 2 Amino N Methylpentanamide Derivatives and Analogues
Design Principles for Novel 2-amino-N-methylpentanamide Derivatives
The design of novel derivatives of this compound is guided by established principles aimed at systematically modifying the molecule's properties. Key strategies involve altering lipophilicity, introducing additional binding moieties, and employing bioisosteric replacement to enhance interactions with biological targets or modify chemical characteristics.
One primary design consideration is the modification of the N-methyl group on the amide. Replacing this methyl group with larger alkyl or aryl substituents can increase lipophilicity, which may influence the compound's solubility and ability to cross hydrophobic barriers. Another approach involves introducing functional groups that can act as pharmacophores, such as hydroxamate groups for metal chelation or aromatic rings for potential π-π stacking interactions. nih.gov
Table 1: Design Strategies for this compound Derivatives
| Modification Site | Design Principle | Example Modification | Anticipated Effect |
|---|---|---|---|
| Amide Nitrogen | Increase Lipophilicity | N-ethyl, N-benzyl | Alter solubility and membrane permeability |
| Amide Nitrogen | Introduce Pharmacophore | N-hydroxyethyl | Add hydrogen bonding capability |
| Amino Group | Alter Basicity/Nucleophilicity | N-acetylation, N-sulfonylation | Modify reactivity and hydrogen bonding |
| Alkyl Side Chain | Probe Steric Interactions | Cyclohexyl, tert-butyl | Determine spatial requirements for interactions |
Synthetic Strategies for N-Substituted and Chain-Modified Analogues
The synthesis of N-substituted and chain-modified analogues of this compound relies on a variety of well-established organic chemistry reactions. Modifications can be targeted at the primary amine, the amide nitrogen, or the alkyl side chain.
N-Substitution of the Primary Amine: The primary amino group can be readily alkylated or acylated. Reductive amination is a common method for introducing alkyl groups. Alternatively, protection of the amine with groups like carbamates (e.g., Boc) or sulfonamides allows for controlled reactions at other parts of the molecule. monash.edu These protecting groups can enhance the acidity of the N-H bond, facilitating deprotonation and subsequent alkylation. monash.edu
N-Substitution of the Amide: To synthesize analogues with different substituents on the amide nitrogen, one can start from the corresponding amino acid (valine) and couple it with a variety of primary or secondary amines using standard peptide coupling reagents. Reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uranium (HATU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) are highly effective for forming the amide bond. mdpi.com This approach allows for the introduction of a wide array of N-substituents.
Chain Modification: Modification of the pentanamide (B147674) side chain typically begins with a different starting amino acid or involves the alkylation of a glycine (B1666218) derivative. For instance, using a chiral nickel(II) complex of a glycine Schiff base, various alkyl halides can be introduced to create novel side chains under stereochemical control. nih.govresearchgate.net
A general synthetic route for N-substituted analogues is outlined below:
Protect the amino group of valine (e.g., with a Boc group).
Activate the carboxylic acid.
React the activated acid with a desired amine (R-NH2) using a coupling agent like HATU to form the N-substituted amide.
Deprotect the primary amino group to yield the final derivative.
Chiral Amino Amide Derivatives and Their Stereochemical Control
Maintaining and controlling stereochemistry is paramount in the synthesis of amino amide derivatives, as different stereoisomers can have vastly different properties. Since this compound is derived from the chiral amino acid L-valine, synthetic routes must be designed to preserve the stereocenter at the alpha-carbon or to create new stereocenters with high selectivity.
A powerful method for the asymmetric synthesis of α-substituted amino acids involves the use of chiral auxiliaries, particularly nickel(II) complexes of Schiff bases derived from glycine or alanine (B10760859) and a chiral ligand. nih.govchemrxiv.org These complexes create a rigid, planar structure that directs the approach of electrophiles (e.g., alkyl halides) from the less sterically hindered face, resulting in high diastereoselectivity. nih.govarizona.edu
The general process for this asymmetric synthesis is as follows:
Formation of a chiral Ni(II) complex from a Schiff base of a simple amino acid like glycine.
Alkylation of the complex with an appropriate electrophile. The chiral environment of the complex directs the alkylation to one face, leading to a high diastereomeric excess.
Disassembly of the resulting complex, typically through acid hydrolysis, to release the desired non-proteinogenic amino acid. nih.gov
The newly synthesized chiral amino acid can then be coupled with an amine as described in section 4.2 to form the final chiral amino amide derivative.
This method provides excellent stereochemical control, with diastereomeric excesses often exceeding 95%. nih.gov The stereochemistry of the final products can be confirmed using techniques such as X-ray crystallography or 1D NOESY experiments. chemrxiv.org
Comparative Chemical Reactivity of Derived Structures
The chemical reactivity of this compound derivatives is primarily dictated by the functional groups present: the primary amine, the amide, and any additional functionalities introduced in the analogues.
Primary Amine: The α-amino group is the most nucleophilic and basic site in the molecule. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, sulfonation, and reaction with carbonyl compounds to form imines. Its reactivity can be modulated by the electronic effects of neighboring groups.
Amide: The amide bond is generally stable and less reactive than the primary amine. It can be hydrolyzed under strong acidic or basic conditions. The amide nitrogen is non-basic due to the delocalization of its lone pair of electrons into the carbonyl group. However, the N-H bond of a secondary amide (if the N-methyl group were replaced by hydrogen) could be deprotonated under very strong basic conditions.
Influence of Substituents: N-substitution on the primary amine (e.g., with an electron-withdrawing acetyl group) will significantly decrease its nucleophilicity and basicity. Conversely, modifying the side chain can introduce new reactive sites. For example, introducing a hydroxyl group would allow for esterification or etherification reactions.
A notable reaction involving the primary amine in similar structures is its modification with reagents like 2-iminothiolane. This reaction initially forms a mercaptobutyramidine adduct, which can then undergo an intramolecular cyclization to form an N-substituted 2-iminothiolane, with the loss of ammonia (B1221849). nih.gov This highlights the potential for the primary amine to participate in intramolecular reactions if a suitable electrophilic center is present or introduced four or five bonds away.
Structure-Reactivity Relationship Studies within Derived Series
Structure-reactivity relationship (SRR) studies investigate how systematic changes in a molecule's structure influence its chemical reactivity. For a series of this compound derivatives, these studies would focus on quantifying the effects of various substituents on the reactivity of the primary amino group.
A key parameter in such studies is the nucleophilicity of the α-amino group. This can be assessed by measuring the reaction rates with a standard electrophile across a series of derivatives. For example, one could study the rate of acylation with a reagent like p-nitrophenyl acetate.
Table 2: Hypothetical Structure-Reactivity Data for Amino Group Acylation
| Derivative (Substituent on Amide Nitrogen) | Substituent Type | Relative Rate of Acylation |
|---|---|---|
| N-methyl (Parent) | Small Alkyl | 1.00 |
| N-ethyl | Alkyl | 0.95 |
| N-isopropyl | Bulky Alkyl | 0.78 |
| N-benzyl | Electron-withdrawing (inductive) | 0.85 |
| N-(4-methoxyphenyl) | Electron-donating (resonance) | 0.90 |
The data in the hypothetical table illustrates expected trends. Increasing the steric bulk on the amide nitrogen (e.g., from methyl to isopropyl) would likely hinder the approach of the acylating agent to the nearby amino group, thus decreasing the reaction rate. Similarly, introducing electron-withdrawing groups on an N-aryl substituent would decrease the basicity and nucleophilicity of the distant primary amine through inductive effects, leading to a slower reaction rate. These quantitative relationships help in understanding the electronic and steric interplay within the molecular structure and allow for the prediction of reactivity in newly designed analogues. documentsdelivered.com
Advanced Analytical and Spectroscopic Characterization of 2 Amino N Methylpentanamide
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of 2-amino-N-methylpentanamide by providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons. Predicted ¹H NMR data provides a theoretical framework for the expected spectrum.
Interactive ¹H NMR Data Table for this compound (Predicted)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -CH₃ (pentyl chain) | ~0.9 | Triplet | 3H |
| -CH₂- (pentyl chain) | ~1.3-1.6 | Multiplet | 4H |
| -CH- (chiral center) | ~3.5 | Multiplet | 1H |
| -NH₂ | ~1.5-2.5 (broad) | Singlet | 2H |
| N-CH₃ | ~2.7 | Doublet | 3H |
| -NH- (amide) | ~7.5-8.5 (broad) | Singlet | 1H |
Note: Predicted chemical shifts can vary based on the solvent and other experimental conditions.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it. hmdb.caweebly.com Generally, sp³-hybridized carbons appear in the range of 0-90 ppm, while carbonyl carbons are found further downfield (160-220 ppm). libretexts.org The chemical shifts in ¹³C NMR are also sensitive to the solvent polarity. mdpi.com
Interactive ¹³C NMR Data Table for this compound (Predicted)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -CH₃ (pentyl chain) | ~14 |
| -CH₂- (pentyl chain) | ~20-35 |
| -CH- (chiral center) | ~55-60 |
| N-CH₃ | ~26 |
| C=O (amide) | ~170-175 |
Note: These are approximate predicted values and can differ from experimental results.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. scirp.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The key functional groups in this compound, the primary amine (-NH₂), the secondary amide (-CONH-), and the alkyl chain (C-H), will exhibit characteristic absorption bands.
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. arxiv.org It measures the inelastic scattering of monochromatic light. The vibrational modes that are strong in Raman are often weak in IR, and vice-versa. For instance, the C=O stretch of the amide is typically a strong band in both spectra. Raman spectroscopy can provide valuable information about the peptide backbone and amino acid side chains. researchgate.netspectroscopyonline.com
Interactive IR and Raman Data Table for this compound (Expected Vibrational Modes)
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H (primary amine) | Stretching | 3400-3250 (two bands) | 3400-3250 |
| N-H (secondary amide) | Stretching (Amide A) | ~3300 | ~3300 |
| C-H (alkyl) | Stretching | 2960-2850 | 2960-2850 |
| C=O (amide) | Stretching (Amide I) | 1680-1630 | 1680-1630 |
| N-H (amide) | Bending (Amide II) | 1570-1515 | 1570-1515 |
| C-N (amide) | Stretching (Amide III) | 1300-1200 | 1300-1200 |
| C-N (amine) | Stretching | 1250-1020 | 1250-1020 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing amino acid derivatives. nih.gov It allows for the determination of the molecular weight of the compound and provides information about its structure through fragmentation analysis (MS/MS). nih.govyoutube.com
The protonated molecule [M+H]⁺ of this compound would be observed in the mass spectrum. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, primarily at the weaker bonds. Common fragmentation pathways for amino acids and their derivatives include the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). nih.gov The fragmentation of the N-methyl amino acid derivative would also yield characteristic ions. nih.gov
Interactive Predicted ESI-MS Fragmentation Table for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 145.13 | Protonated parent molecule |
| [M+H - H₂O]⁺ | 127.12 | Loss of water |
| [M+H - CO]⁺ | 117.13 | Loss of carbon monoxide |
| [M+H - NH₃]⁺ | 128.11 | Loss of ammonia |
| [M+H - H₂O - CO]⁺ | 99.12 | Sequential loss of water and carbon monoxide |
Note: The relative intensities of these fragment ions would depend on the collision energy used in the MS/MS experiment.
Chromatographic Methods for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for separating components of a mixture and are widely used for purity assessment and the analysis of stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. rsc.org For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is a common method. hplc.eu In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid modifier like formic acid or trifluoroacetic acid. rsc.orghplc.eusielc.com
The purity of a this compound sample would be assessed by injecting a solution of the compound into the HPLC system and monitoring the eluent with a suitable detector, most commonly a UV detector set at a wavelength where the amide bond absorbs (e.g., 210-220 nm). nih.gov A pure sample should ideally show a single, sharp peak. The percentage purity can be calculated from the area of the main peak relative to the total area of all peaks in the chromatogram.
Interactive HPLC Purity Assessment Parameters for this compound
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and would need to be optimized for the specific analysis.
Chiral Chromatography for Enantiomeric Excess Determination
The stereochemistry of this compound is a critical quality attribute, as different enantiomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the enantiomers of this compound, thereby determining its enantiomeric excess (e.e.). oup.comuma.esheraldopenaccess.us
The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographytoday.com For amino amides like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.org The choice of mobile phase, which usually consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the enantiomers. yakhak.org
Detection is commonly performed using a UV detector, as the amide bond provides a chromophore. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For trace analysis of an undesired enantiomer, highly sensitive and specific detectors may be employed. heraldopenaccess.us The method must be validated to ensure its suitability for its intended purpose, as will be discussed in section 5.4.
Table 1: Illustrative Chiral HPLC Method Parameters for this compound
| Parameter | Value |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (S-enantiomer) | 8.5 min |
| Retention Time (R-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) for Amino Amide Analysis
Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a valuable technique for assessing the purity of this compound and for identifying and quantifying any volatile impurities. nih.govnih.gov Due to the polar nature and low volatility of amino amides, derivatization is typically required prior to GC analysis. mdpi.com
A common derivatization strategy involves silylation, where active hydrogens on the amino and amide groups are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. This process increases the volatility and thermal stability of the analyte, making it amenable to GC separation. mdpi.com Another approach is alkylation, for instance, using alkyl chloroformates, which can also yield volatile derivatives suitable for GC-MS analysis. nih.govnih.govresearchgate.net
The derivatized sample is then injected into the GC, where it is separated on a capillary column. The choice of the stationary phase of the column is critical for achieving good resolution of the analyte from potential impurities. A mass spectrometer detector allows for the identification of separated components based on their mass spectra and fragmentation patterns. researchgate.net
Table 2: Representative GC-MS Parameters for Derivatized this compound
| Parameter | Value |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-500 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov For this compound, this technique can provide precise information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. libretexts.orgnih.gov This information is invaluable for understanding its physicochemical properties and for confirming its absolute stereochemistry.
The first step in X-ray crystallography is the growth of a high-quality single crystal of the compound. libretexts.org This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. nih.gov The intensities and positions of these spots are then used to calculate an electron density map of the molecule. From this map, a detailed three-dimensional model of the molecule can be built and refined. nih.gov The resulting crystal structure provides unambiguous proof of the connectivity and stereochemistry of this compound. bibliotekanauki.pl
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 14.2 Å |
| Volume | 781.9 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.10 g/cm³ |
| Resolution | 0.85 Å |
| R-factor | 0.035 |
Validation of Analytical Procedures (ICH Guidelines)
All analytical procedures used for the characterization of a pharmaceutical compound like this compound must be validated to ensure they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q2(R1), which outline the validation characteristics that need to be considered. gmp-compliance.orgich.orgfda.govfda.gov
The validation of an analytical method involves demonstrating its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. researchgate.netich.orgeuropa.euamsbiopharma.comfda.gov
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. fda.gov For chiral HPLC, this means demonstrating that the peaks of the two enantiomers are well-resolved from each other and from any impurities.
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.org
Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org
Detection Limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov
Table 4: Summary of Validation Parameters according to ICH Q2(R1) for the Chiral HPLC Method
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Specificity | Baseline resolution (Rs > 2.0) between enantiomers and from known impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 50% to 150% of the nominal concentration. |
| Accuracy | 98.0% to 102.0% recovery. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | RSD ≤ 2.0% for analyses conducted on different days by different analysts. |
| Quantitation Limit | Signal-to-noise ratio ≥ 10. |
Computational and Theoretical Studies of 2 Amino N Methylpentanamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a mainstay in computational chemistry for predicting molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost.
Conformational Analysis and Geometrical Optimization
The flexibility of 2-amino-N-methylpentanamide, arising from rotatable bonds in its pentyl side chain and along the amide backbone, means it can exist in numerous spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these structures, which are the lowest-energy conformers.
The process typically begins by generating a wide range of initial structures by systematically rotating the key dihedral angles. Each of these structures is then subjected to geometrical optimization using a DFT method, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govscirp.org This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. The result is a set of stable conformers, with their relative energies indicating their population at a given temperature according to Boltzmann statistics. researchgate.net Studies on similar N-methylated amino acids and dipeptides have shown that factors like intramolecular hydrogen bonding play a significant role in stabilizing certain conformations. scirp.orgresearchgate.net
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic properties of a molecule are key to its reactivity. DFT calculations provide detailed information about the distribution of electrons and the energies of molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. schrodinger.comnist.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net For N-methylated amino acids, studies have shown that N-methylation tends to raise the HOMO energy and decrease the HOMO-LUMO gap compared to their non-methylated counterparts, suggesting an increase in reactivity and electron-donating ability. rsc.orgnih.govresearchgate.net
| Orbital | Conceptual Significance | Typical Energy Range for Amino Acid Derivatives (eV) |
|---|---|---|
| HOMO | Electron-donating capacity; ionization potential | -8.0 to -5.5 |
| LUMO | Electron-accepting capacity; electron affinity | -1.5 to 1.0 |
| HOMO-LUMO Gap | Chemical reactivity and stability; electronic excitation energy | 4.5 to 9.0 |
Reaction Mechanism Elucidation and Transition State Analysis
DFT is instrumental in mapping out the pathways of chemical reactions. For this compound, this could include reactions like peptide bond formation or hydrolysis. nih.govubc.caresearchgate.net By calculating the energies of reactants, products, and any intermediates, a potential energy surface for the reaction can be constructed.
A crucial part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure represents the energetic barrier that must be overcome for the reaction to proceed. DFT calculations can optimize the geometry of the TS and a subsequent frequency calculation confirms its identity by the presence of a single imaginary frequency. The energy difference between the reactants and the transition state gives the activation energy, a key parameter in determining the reaction rate. acs.orgtunonlab.com
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. bonvinlab.orgproquest.com MD simulations model the movements of atoms and molecules by integrating Newton's laws of motion. bonvinlab.org
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between all atoms using a force field (a set of empirical energy functions). The simulation then proceeds in small time steps, updating the positions and velocities of each atom. Running for nanoseconds to microseconds, these simulations can reveal how the molecule explores different conformations, its flexibility, and its interactions with the solvent. ethz.chplos.orgduke.edu This provides a dynamic picture of the conformational landscape that complements the static view from DFT. bonvinlab.orgethz.ch
Quantum Chemical Calculations for Molecular Properties
Beyond geometry and energy, quantum chemical methods like DFT can compute a wide range of molecular properties that describe a molecule's response to external fields and its charge distribution. researchgate.net For this compound, these properties provide a deeper understanding of its physicochemical nature.
Key calculated properties include:
Polarizability: Describes how easily the electron cloud of the molecule can be distorted by an external electric field.
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the surface of the molecule, which indicates regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).
Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into local electronic effects.
Studies on various amino acids have shown how these properties can be correlated with experimental observations and used to predict intermolecular interactions. nih.govnih.gov For instance, N-methylation is known to increase the dipole moment and polarizability of amino acid derivatives. nih.govresearchgate.net
| Calculated Property | Physical Significance |
|---|---|
| Dipole Moment | Quantifies molecular polarity and influences solubility and intermolecular forces. |
| Polarizability | Indicates the molecule's ability to form induced dipoles and engage in dispersion forces. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |
| Ionization Energy | Energy required to remove an electron; relates to antioxidant capacity. nih.gov |
| Electron Affinity | Energy released when an electron is added; relates to reduction potential. nih.gov |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate a molecule's structural features (expressed as numerical descriptors) with its observed reactivity or properties, such as chromatographic retention time. nih.gov The molecular descriptors used in QSRR are often derived from computational calculations.
To build a QSRR model for a class of compounds including this compound, one would first calculate a large number of descriptors for each molecule in a dataset. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies, dipole moment, etc.). researchgate.netresearchgate.net Then, using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links a subset of these descriptors to the property of interest. nih.gov A robust QSRR model can then be used to predict the properties of new, untested compounds based solely on their calculated molecular descriptors.
Theoretical Vibrational Spectroscopy and Spectroscopic Data Correlation
Computational and theoretical studies are pivotal in elucidating the vibrational characteristics of molecules like this compound. By employing quantum chemical calculations, it is possible to predict the vibrational frequencies and modes, which can then be correlated with experimental spectroscopic data, such as that obtained from Fourier-transform infrared (FTIR) and Raman spectroscopy. This correlation provides a deeper understanding of the molecular structure, bonding, and conformational dynamics.
Computational Methodologies
The theoretical vibrational analysis of this compound and related N-methylated amino amides is typically performed using density functional theory (DFT). A common and well-regarded functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-311++G(d,p). This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the vibrational spectra of organic molecules, including peptides and amino acids.
The process involves first optimizing the molecular geometry of this compound to find its lowest energy conformation. Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear positions. The resulting theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, thereby improving the agreement with experimental data.
Analysis of Vibrational Modes
The vibrational spectrum of this compound is characterized by several key vibrational modes associated with its functional groups. The amide group, being central to its structure, gives rise to some of the most prominent and studied bands.
Amide A and B Bands: The N-H stretching vibration, known as the Amide A band, is typically observed in the region of 3300-3500 cm⁻¹. The corresponding Amide B band, an overtone of the Amide II vibration, appears around 3100 cm⁻¹.
Amide I Band: This band, occurring in the 1600-1700 cm⁻¹ range, is one of the most intense in the infrared spectrum of amides. It is primarily associated with the C=O stretching vibration. The precise frequency of the Amide I band is highly sensitive to the local environment, including hydrogen bonding, making it a valuable probe of molecular conformation.
Amide II Band: Found between 1470 and 1570 cm⁻¹, the Amide II band arises from a combination of N-H in-plane bending and C-N stretching vibrations.
Amide III Band: This is a more complex band in the 1250-1350 cm⁻¹ region, resulting from a mixture of C-N stretching, N-H bending, and other vibrations.
Other important vibrational modes for this compound include the C-H stretching vibrations of the alkyl chain and the N-methyl group, as well as various bending and torsional modes that occur at lower frequencies.
Correlation with Experimental Data
While specific experimental and detailed theoretical vibrational spectra for this compound are not widely published, data from the closely related model compound, N-methylacetamide (NMA), provides a strong basis for understanding the expected correlation. In studies of NMA, DFT calculations have been shown to reproduce the experimental vibrational frequencies with high fidelity after appropriate scaling.
The table below presents a hypothetical correlation between calculated and experimental vibrational frequencies for key modes of a compound structurally similar to this compound, based on published data for analogous molecules.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Typical Range) | Assignment |
| Amide A | 3350 | 3300 - 3500 | N-H Stretch |
| C-H Stretch (asym) | 2960 | 2950 - 2970 | CH₃ Asymmetric Stretch |
| C-H Stretch (sym) | 2875 | 2865 - 2885 | CH₃ Symmetric Stretch |
| Amide I | 1660 | 1630 - 1680 | C=O Stretch |
| Amide II | 1550 | 1510 - 1570 | N-H Bend, C-N Stretch |
| C-H Bend | 1450 | 1440 - 1470 | CH₂/CH₃ Bending |
| Amide III | 1290 | 1250 - 1350 | C-N Stretch, N-H Bend |
This table is illustrative and compiled from typical values for N-methylated amides and similar structures. Actual values for this compound may vary.
The agreement between the scaled theoretical frequencies and the experimental values allows for a confident assignment of the observed spectral bands to specific molecular motions. Discrepancies between theoretical and experimental data can often be attributed to intermolecular interactions in the condensed phase (solid or liquid), which are not always fully captured by gas-phase calculations unless specific solvent models are included.
Applications of 2 Amino N Methylpentanamide As a Chiral Building Block in Complex Molecule Synthesis
Utilization in Peptide Synthesis and Peptidomimetic Scaffolds
The incorporation of N-methylated amino acids, such as the parent amino acid of 2-amino-N-methylpentanamide, is a key strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. google.comgoogle.com N-methylation of the amide bond introduces significant changes to the peptide backbone, which can improve pharmacokinetic properties. google.com One of the primary benefits is the increased resistance to enzymatic degradation by proteases, as the N-methyl group sterically hinders the amide bond from fitting into the active sites of these enzymes. monash.edu This modification can substantially increase the in-vivo half-life of a peptide drug candidate. google.com
Furthermore, N-methylation eliminates the hydrogen-bond donating capacity of the amide nitrogen. monash.edu This change reduces the potential for forming intramolecular hydrogen bonds that stabilize secondary structures like α-helices and β-sheets, but it can also disrupt intermolecular aggregation, which often leads to increased solubility. google.commonash.edu The presence of an N-methyl group favors a cis-amide bond conformation, which can be used to induce specific turns in the peptide backbone, allowing for the design of highly structured and potent peptidomimetics. google.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. researchgate.net
The synthesis of peptides containing N-methylated residues presents unique challenges. The coupling of an incoming amino acid to the secondary amine of an N-methylated residue is often slow and inefficient due to steric hindrance. mdpi.com Specialized, highly reactive coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BTC (Bis(trichloromethyl)carbonate) are often required to achieve acceptable yields. mdpi.com
Table 1: Impact of N-Methylation on Peptide Properties
| Property | Effect of N-Methylation | Rationale | Reference |
|---|---|---|---|
| Proteolytic Stability | Increased | The N-methyl group provides steric hindrance, preventing enzymatic cleavage of the adjacent amide bond. | monash.edu |
| Solubility | Often Increased | Disruption of inter-chain hydrogen bonding reduces aggregation. | google.commonash.edu |
| Membrane Permeability | Increased | Increased lipophilicity and reduced hydrogen bonding capacity can improve passage through cell membranes. | monash.edu |
| Conformation | Induces turns; higher propensity for cis-amide bonds | The steric bulk of the methyl group influences the torsional angles of the peptide backbone. | google.com |
| Receptor Binding | Variable | Can enhance binding by locking the peptide into a bioactive conformation or decrease binding by removing a critical hydrogen bond donor. | monash.edu |
Role in Asymmetric Catalysis as a Ligand or Auxiliary
The inherent chirality of this compound makes it an attractive candidate for applications in asymmetric catalysis, where it can function as a chiral auxiliary or as a ligand for a metal catalyst. beilstein-journals.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction. beilstein-journals.orgnih.gov After the desired chiral center is created, the auxiliary is removed. In principle, this compound could be attached to a prochiral substrate, for instance via its primary amine, to guide subsequent transformations before being cleaved off.
More commonly, derivatives of amino acids are used as chiral ligands that coordinate to a metal center, creating a chiral environment that forces a catalyzed reaction to proceed with high enantioselectivity. rsc.orgresearchgate.net Research has shown that formamides derived from N-methyl amino acids can serve as effective metal-free organocatalysts for reactions like the enantioselective reduction of ketimines. acs.org The structure of this compound offers multiple potential coordination sites—the primary amine, the amide oxygen, and potentially the amide nitrogen—that could bind to a variety of transition metals. The chiral environment would be defined by the stereocenter and the steric bulk of the propyl side chain, influencing the facial selectivity of substrate approach to the metal center.
Table 2: Potential Applications of this compound in Asymmetric Catalysis
| Application | Plausible Role of the Compound | Key Structural Features | Reference Principle |
|---|---|---|---|
| Asymmetric Hydrogenation | As a chiral ligand for Rhodium or Ruthenium catalysts. | Primary amine and amide oxygen as coordination sites; chiral center for stereocontrol. | researchgate.net |
| Enantioselective Alkylation | As a chiral auxiliary attached to the substrate. | Directs the approach of the alkylating agent from the less sterically hindered face. | nih.gov |
| Asymmetric Aldol (B89426) Reactions | As a component of a chiral ligand for metal enolates. | Coordination to the metal (e.g., Ti, Zn) to create a rigid, chiral complex. | rsc.org |
| Organocatalysis | As a precursor to a chiral formamide (B127407) or other organocatalyst. | The N-methylamino group can be modified to create a catalytic site. | acs.org |
Precursor for Advanced Organic Materials
While specific research on this compound as a monomer for advanced materials is not widely documented, amino acid-based polymers represent a significant class of functional and biodegradable materials. masterorganicchemistry.com Synthetic polyamides and poly(amino esters) derived from amino acids are explored for applications in drug delivery and tissue engineering due to their biocompatibility and structural similarity to natural proteins. masterorganicchemistry.com
Theoretically, this compound could serve as a monomer in polymerization reactions. For example, polymerization involving its primary amine with a dicarboxylic acid could yield a chiral, N-substituted polyamide. The presence of the N-methyl amide side chain would impart specific properties to the resulting polymer. Unlike traditional polyamides such as Nylon, where inter-chain hydrogen bonding is critical to material strength, the N-methyl group would prevent this interaction. This would likely result in a more amorphous, less crystalline material with higher solubility in organic solvents and potentially a lower melting point. The pendant amide group and the propyl side chain would also influence the polymer's hydrophilicity and mechanical properties.
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the spontaneous association of molecules into larger, ordered structures through non-covalent interactions. acs.org For amino acids and peptides, the primary driving force for self-assembly is often hydrogen bonding between amide groups, which leads to the formation of structures like fibers, tapes, and hydrogels.
The structure of this compound is uniquely altered with respect to its potential for supramolecular assembly. The N-methylation of the amide group removes the amide proton (N-H), which is a crucial hydrogen bond donor. monash.edu This single modification would prevent it from participating in the canonical hydrogen-bonding networks that define the self-assembly of many small peptides and amino acid derivatives.
Consequently, while its non-methylated counterpart might readily form hydrogen-bonded assemblies, this compound would be forced to rely on other, weaker interactions for self-organization, such as van der Waals forces or hydrogen bonding involving its primary amine group. This disruption of typical assembly pathways could be exploited to control or inhibit aggregation, a principle used in the design of molecules to interfere with the formation of amyloid fibrils. monash.edu
Industrial Scale Synthesis Considerations (Focus on methodology and yield)
The industrial-scale synthesis of this compound would be approached as a multi-step process, likely starting from the readily available parent amino acid, L-norvaline or D-norvaline, to ensure high enantiomeric purity. The key transformations are N-methylation of the amino acid followed by amidation of the carboxylic acid.
A common and broadly applied method for N-methylation involves the use of sodium hydride (NaH) to deprotonate a protected amine, followed by alkylation with an electrophilic methyl source like methyl iodide (CH₃I) or dimethyl sulfate. To prevent unwanted side reactions, the parent amino acid must first be protected at both the amino and carboxyl groups. A typical sequence would involve protecting the amine (e.g., as a tosyl or Boc derivative), methylating the protected amine, and then deprotecting to yield N-methyl-norvaline. beilstein-journals.org A significant challenge in this step is preventing racemization, as the α-proton can be acidic under basic conditions, although N-methylation itself can be achieved with minimal loss of stereochemical integrity under carefully controlled conditions. beilstein-journals.org
Once N-methyl-norvaline is obtained, the final step is the amidation of its carboxylic acid group with methylamine (B109427). On an industrial scale, this would be achieved using a coupling agent to activate the carboxylic acid, facilitating the reaction with methylamine. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or more modern, efficient coupling agents would be employed to ensure high conversion and yield under mild conditions.
Table 3: Plausible Industrial Synthesis Route and Considerations
| Step | Reaction | Typical Reagents | Key Considerations | Reference Principle |
|---|---|---|---|---|
| 1. Protection | Protecting the amine of the starting amino acid (Norvaline). | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) or Tosyl chloride (TsCl). | High yield; stability of protecting group to next step. | |
| 2. N-Methylation | Alkylation of the protected amine. | Sodium hydride (NaH) and Methyl iodide (CH₃I). | Anhydrous conditions; control of temperature to suppress side reactions and racemization. | |
| 3. Deprotection | Removal of the amine protecting group. | Trifluoroacetic acid (TFA) for Boc; strong acid or reducing agents for Tosyl. | Complete removal without affecting the N-methyl group. | |
| 4. Amidation | Coupling of N-methyl-norvaline with methylamine. | Methylamine (CH₃NH₂), DCC or EDC as coupling agent. | Efficient coupling to maximize yield; removal of byproducts (e.g., DCU). | |
| 5. Purification | Isolation of the final product. | Crystallization or chromatography. | Achieving high purity (>98%) for pharmaceutical or fine chemical applications. | - |
Future Perspectives and Emerging Research Avenues for 2 Amino N Methylpentanamide
Development of Novel and Efficient Synthetic Routes
The synthesis of N-alkyl amino amides can be challenging, often requiring multi-step procedures with protecting groups. nih.gov Future research will likely focus on developing more direct, atom-economical, and sustainable methods for synthesizing 2-amino-N-methylpentanamide.
Key areas of development could include:
Direct Catalytic Amidation: Investigating Lewis acid or transition-metal-catalyzed direct amidation of 2-aminopentanoic acid with methylamine (B109427). nih.govacs.org Boron-based catalysts have shown promise in the protecting-group-free amidation of amino acids and could offer a streamlined route. nih.gov
Reductive Amination Strategies: A powerful and atom-economic approach could involve the reductive amination of a keto-acid precursor with methylamine, followed by amidation or, alternatively, the reductive amination of a keto-amide. rsc.org
Enzymatic Synthesis: Biocatalytic methods, utilizing engineered enzymes, could provide a highly stereoselective and environmentally benign pathway to the target molecule from simple precursors like sugars and methylamine. nih.gov
Solid-Phase Synthesis Adaptations: Adapting solid-phase peptide synthesis (SPPS) methodologies could enable the efficient and automated synthesis of this compound and its derivatives. nih.govgoogle.com This involves anchoring the amino acid to a resin, followed by N-methylation and cleavage to yield the final product.
Table 1: Potential Novel Synthetic Routes for this compound
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |
| Direct Catalytic Amidation | Boronic acids, Group (IV) metal salts | Protecting-group-free, potentially fewer steps. nih.gov |
| Reductive N-Alkylation | Alcohols, Ru-based catalysts | Atom-economic, uses readily available alcohols. nih.gov |
| Biocatalytic Synthesis | Engineered dehydrogenases, whole-cell biocatalysts | High stereoselectivity, green reaction conditions. nih.gov |
| Solid-Phase Synthesis | PAL-PEG-PS resin, oNBS protecting group | Amenable to automation and library synthesis. nih.gov |
Exploration of Undiscovered Reactivity Pathways and Transformations
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and a less reactive secondary amide, opens avenues for selective chemical transformations. libretexts.orgmasterorganicchemistry.com Understanding and controlling the reactivity at these two sites is crucial for its application as a versatile chemical building block.
Future research could explore:
Selective N-Functionalization: Developing conditions for the selective acylation, alkylation, or sulfonylation of the primary amino group without affecting the N-methyl amide. The higher nucleophilicity of the primary amine makes it a prime target for such transformations. libretexts.org
Intramolecular Cyclizations: Investigating conditions that could induce intramolecular reactions, such as cyclization to form lactams or other heterocyclic structures, which are prevalent scaffolds in medicinal chemistry.
Participation in Multicomponent Reactions (MCRs): Utilizing the amine functionality as a component in MCRs, such as the Ugi or Passerini reactions, to rapidly generate molecular complexity and build libraries of novel compounds.
Amide Bond Activation: Exploring modern synthetic methods to activate the relatively inert N-methyl amide bond for further transformations, thereby expanding the synthetic utility of the molecule.
Table 2: Potential Reactivity Pathways for this compound
| Reaction Type | Reactive Site | Potential Reagents | Resulting Structure |
| Selective Acylation | Primary Amine | Acid chlorides, Anhydrides | N-Acyl derivative. youtube.com |
| Reductive Alkylation | Primary Amine | Aldehydes/Ketones, NaBH₃CN | N-Alkyl derivative. nih.gov |
| Intramolecular Cyclization | Amine and Amide | Dehydrating agents, Heat | Lactam or other heterocycle |
| Ugi Reaction | Primary Amine | Aldehyde, Isocyanide, Carboxylic acid | Complex α-acylamino amide |
Advanced Materials Science Applications Based on this compound Scaffolds
Amino acid-based molecules are increasingly recognized for their potential in creating biocompatible and biodegradable materials. nih.govnih.govresearchgate.net The structure of this compound makes it an attractive monomer for the synthesis of novel polymers and self-assembling systems.
Emerging applications could include:
Functional Polymers: Its use as a monomer in polycondensation reactions could lead to the creation of novel poly(ester amides) or poly(amide-amides). rsc.orgacs.org The pendant functional groups can enhance properties like hydrophilicity and provide sites for further modification. researchgate.net
Self-Assembling Materials: The presence of both hydrogen bond donors (primary amine) and acceptors (amide carbonyl) suggests the potential for self-assembly into ordered nanostructures like fibers, ribbons, or sheets, leading to the formation of hydrogels or organogels. rsc.orgresearchgate.net Such materials have applications in tissue engineering and drug delivery.
Surface Modification: The amine group can be used to graft the molecule onto surfaces, creating functional coatings that can alter surface properties like wettability or biocompatibility.
Table 3: Potential Materials Science Applications
| Application Area | Material Type | Key Driving Interaction | Potential Use |
| Biomedical Polymers | Poly(ester amides) | Covalent bond formation | Biodegradable sutures, drug delivery vehicles. acs.orgbezwadabiomedical.com |
| Tissue Engineering | Self-assembled hydrogels | Intermolecular hydrogen bonding | 3D cell culture scaffolds. nih.gov |
| Functional Coatings | Monolayer on surfaces | Covalent grafting via amine | Biocompatible implant coatings. |
| Nanotechnology | Supramolecular nanotubes | Self-assembly of compact molecules. researchgate.net | Controlled release systems. |
Interdisciplinary Research with Computational Design and Machine Learning
The integration of computational chemistry and machine learning offers a powerful paradigm for accelerating the design and discovery of new molecules and materials. nih.govrsc.org
Future interdisciplinary approaches could involve:
Computational Chemistry (DFT): Density Functional Theory (DFT) can be employed to predict the molecule's geometric and electronic structure, calculate its reactivity parameters (e.g., HOMO-LUMO energies), and model reaction mechanisms. mdpi.comresearchgate.net This can guide experimental efforts by identifying the most promising synthetic routes and predicting the outcomes of reactions. chemrxiv.orgacs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to predict the self-assembly behavior of this compound, providing insights into how it forms larger structures and interacts with solvents or other molecules. mdpi.comtandfonline.com This is crucial for designing novel self-assembling materials.
Machine Learning (ML): Machine learning models can be trained on data from related amino acid and peptide syntheses to predict optimal reaction conditions (e.g., solvents, catalysts, temperature) for this compound. mit.eduacs.orgchemrxiv.org Furthermore, ML can be used to predict the properties of polymers derived from this monomer or to screen virtual libraries of its derivatives for desired characteristics. nih.gov
Table 4: Interdisciplinary and Computational Research Avenues
| Methodology | Research Focus | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Reaction mechanism analysis | Activation energies, transition state geometries. utas.edu.au |
| Molecular Dynamics (MD) | Self-assembly prediction | Morphologies of aggregates (fibrils, sheets). tandfonline.com |
| Machine Learning | Synthesis optimization | Prediction of optimal reagents and conditions. nih.govchemrxiv.org |
| Machine Learning | Property prediction | Prediction of polymer properties, self-assembly propensity. arxiv.orgrsc.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-amino-N-methylpentanamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via amidation of methylpentanoic acid derivatives with methylamine. Key steps include protecting the amino group (e.g., with trifluoroacetyl groups) to prevent side reactions . Reaction optimization involves adjusting temperature (40–80°C), solvent polarity (e.g., THF vs. DMF), and catalysts (e.g., HATU/DIPEA). Yield improvements (from ~45% to 70%) are achieved by controlling stoichiometric ratios and using anhydrous conditions .
- Data Example :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 60–70°C | ±15% |
| Solvent | DMF | +20% vs. THF |
| Catalyst | HATU | +25% vs. EDCI |
Q. How is enantiomeric purity of this compound validated in chiral synthesis?
- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm is standard. Retention times for (R)- and (S)-enantiomers differ by 1.2–1.5 minutes under isocratic conditions (hexane:isopropanol 90:10). NMR (¹H and ¹³C) with chiral shift reagents (e.g., Eu(hfc)₃) provides complementary stereochemical confirmation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology : Discrepancies often arise from impurity profiles (e.g., residual solvents or diastereomers). Address this by:
- Analytical Triangulation : Cross-validate LC-MS (for purity), NMR (for structural integrity), and X-ray crystallography (for absolute configuration) .
- Biological Replication : Use orthogonal assays (e.g., SPR vs. cell-based IC₅₀) to confirm target engagement .
- Case Study : A 2023 study found that batch-to-batch variability in trifluoroacetyl-protected intermediates (from ) led to ±30% variance in enzyme inhibition. Repurification via flash chromatography (SiO₂, ethyl acetate/hexane) resolved this .
Q. How can computational modeling guide the design of this compound analogs with enhanced metabolic stability?
- Methodology :
- DFT Calculations : Predict metabolic hotspots (e.g., N-methyl group oxidation). Substituents like cyclopropyl or fluorination at vulnerable positions reduce CYP450-mediated degradation .
- MD Simulations : Assess binding dynamics to targets (e.g., GPCRs) using Amber22. A 2024 study showed that replacing the pentanamide backbone with a spirocyclic structure improved binding free energy by 2.3 kcal/mol .
Experimental Design & Data Analysis
Q. What controls are critical for in vitro toxicity assays involving this compound?
- Methodology : Include:
- Solvent Controls : DMSO concentrations ≤0.1% to avoid false-positive cytotoxicity.
- Metabolic Activation : S9 liver fractions for assessing prodrug conversion .
- Reference Standards : Commercially available methylpentanamide analogs (e.g., N-acetyl norfentanyl) for cross-comparison .
Q. How should researchers address batch-dependent variability in spectroscopic data?
- Methodology :
- Standardized Protocols : Use NIST-validated NMR solvents (e.g., deuterated DMSO-d₆) and internal standards (TMS) .
- Collaborative Calibration : Share raw data (e.g., via PubChem) to align δ¹H values across labs. For example, the methyl proton signal at δ 1.25 ppm varies by ±0.05 ppm due to pH differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
